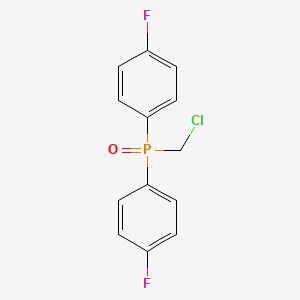
(Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as chemistry, biology, and industry. The compound features a phosphorus atom bonded to a chloromethyl group and two 4-fluorophenyl groups, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane typically involves the reaction of chloromethylphosphine with 4-fluorophenyl compounds under controlled conditions. One common method includes the use of Grignard reagents, where the corresponding chlorophosphine reacts with organomagnesium halides to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines can be employed under mild conditions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the reaction conditions and reagents used.
Scientific Research Applications
(Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which (Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- (Chloromethyl)bis(4-chlorophenyl)oxo-lambda~5~-phosphane
- (Chloromethyl)bis(4-methylphenyl)oxo-lambda~5~-phosphane
- (Chloromethyl)bis(4-bromophenyl)oxo-lambda~5~-phosphane
Comparison: Compared to its analogs, (Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane is unique due to the presence of fluorine atoms, which can significantly influence its reactivity and properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable compound for various applications .
Properties
CAS No. |
105609-47-0 |
|---|---|
Molecular Formula |
C13H10ClF2OP |
Molecular Weight |
286.64 g/mol |
IUPAC Name |
1-[chloromethyl-(4-fluorophenyl)phosphoryl]-4-fluorobenzene |
InChI |
InChI=1S/C13H10ClF2OP/c14-9-18(17,12-5-1-10(15)2-6-12)13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI Key |
LKEXVJPCIBTQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)P(=O)(CCl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)

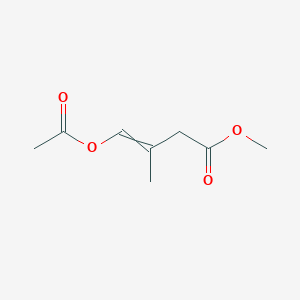
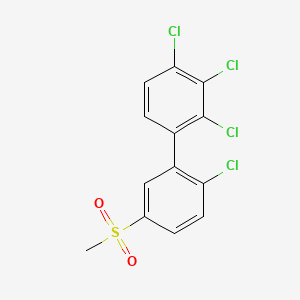

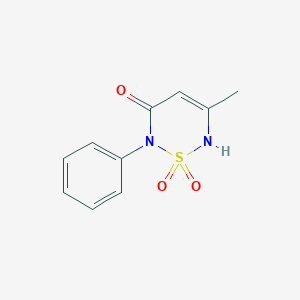
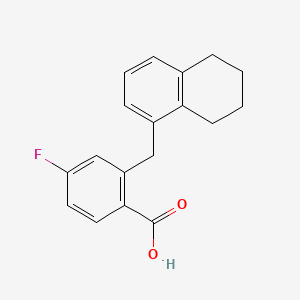
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)

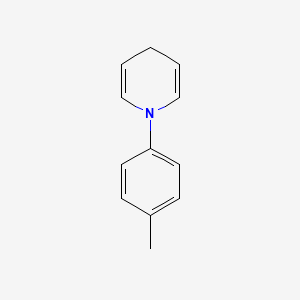
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
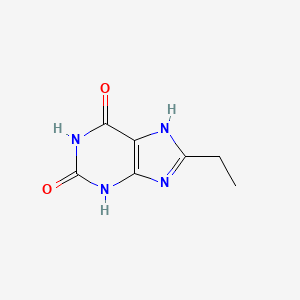
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
